Allylcyclohexylamine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60272. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

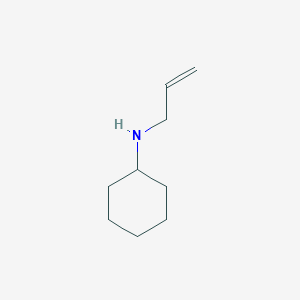

Structure

3D Structure

属性

IUPAC Name |

N-prop-2-enylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-8-10-9-6-4-3-5-7-9/h2,9-10H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGBZKZDUMBTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216476 | |

| Record name | N-Allylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-00-8 | |

| Record name | N-2-Propen-1-ylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylcyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ALLYLCYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZS5Q23KLF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical properties of N-Allylcyclohexylamine

An In-depth Technical Guide to the Physical Properties of N-Allylcyclohexylamine

Introduction

N-Allylcyclohexylamine, with the chemical formula C₉H₁₇N, is an organic compound that belongs to the amine family.[1][2][3][4] Its structure consists of a cyclohexyl group and an allyl group attached to a nitrogen atom. This guide provides a comprehensive overview of the core physical properties of N-Allylcyclohexylamine, intended for researchers, scientists, and professionals in the field of drug development. The document details these properties in a structured format, outlines the experimental methodologies for their determination, and includes visual workflows for clarity.

Core Physical Properties

The physical characteristics of N-Allylcyclohexylamine are crucial for its handling, application, and synthesis. These properties have been determined through various analytical techniques and are summarized below.

Data Presentation

The quantitative physical properties of N-Allylcyclohexylamine are presented in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Molecular Formula | C₉H₁₇N | |

| Molecular Weight | 139.24 g/mol | |

| Appearance | Liquid | Room Temperature |

| Boiling Point | 65-66 °C | at 12 mmHg[2][3][5][6] |

| Density | 0.962 g/mL | at 25 °C[2][3][5][6] |

| Refractive Index (n_D) | 1.4664 | at 20 °C[2][3][5][6] |

| Flash Point | 53 °C (127.4 °F) | Closed Cup |

| CAS Number | 6628-00-8 |

Experimental Protocols

The determination of the physical properties listed above requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring the boiling point, density, and refractive index of a liquid compound like N-Allylcyclohexylamine.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[7][8] The capillary method is a common and efficient technique for determining the boiling point of small quantities of liquid.[8][9]

Apparatus:

-

Thiele tube or other heating bath (e.g., MelTemp apparatus)[10][11]

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Liquid paraffin or other suitable heating medium

-

Bunsen burner or hot plate

Procedure:

-

A small amount of N-Allylcyclohexylamine (a few milliliters) is placed into the fusion tube.[7]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.[7][10]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a heating bath (Thiele tube) filled with liquid paraffin, making sure the open end of the fusion tube is above the liquid level.[10]

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the liquid, forming a steady stream of bubbles from the capillary's open end.[9]

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[10] This indicates that the vapor pressure inside the capillary is equal to the atmospheric pressure.[8]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.[12][13]

Apparatus:

-

Electronic balance (accurate to at least 0.01 g)[14]

-

Graduated cylinder or pycnometer (density bottle) for higher accuracy[12]

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder (or pycnometer). This is m₁.[12]

-

Pour a specific volume of N-Allylcyclohexylamine into the graduated cylinder (e.g., 20 mL). Record the exact volume (V) by reading the bottom of the meniscus at eye level to avoid parallax error.[12][13]

-

Weigh the graduated cylinder containing the liquid and record the mass. This is m₂.[12]

-

The mass of the liquid (m) is calculated by subtracting the mass of the empty cylinder from the combined mass (m = m₂ - m₁).[15]

-

The density (ρ) is then calculated using the formula: ρ = m / V.[12]

-

Measure and record the temperature of the liquid, as density is temperature-dependent.[13]

-

For higher precision, the measurement should be repeated, and the average value calculated.[12]

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum (or air) to its speed in the liquid.[16][17] It is a characteristic property that is useful for identifying and assessing the purity of liquid compounds.[17] The Abbe refractometer is a commonly used instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue paper

-

Standard calibration liquid (e.g., distilled water)

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index at a specific temperature.

-

Ensure the prism surfaces of the refractometer are clean and dry.

-

Using a dropper, place a few drops of N-Allylcyclohexylamine onto the lower prism.

-

Close the prisms firmly. A thin film of the liquid should spread evenly between them.

-

Allow a few minutes for the sample to reach thermal equilibrium with the instrument, which is typically maintained at 20°C by a circulating water bath.

-

Look through the eyepiece and adjust the control knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

If a color fringe is observed, adjust the chromaticity compensator to eliminate it, resulting in a sharp, black-and-white dividing line.

-

Read the refractive index value directly from the instrument's scale.

-

After the measurement, clean the prisms thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.

References

- 1. N-Allylcyclohexylamine | C9H17N | CID 81115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ALLYLCYCLOHEXYLAMINE CAS#: 6628-00-8 [m.chemicalbook.com]

- 3. This compound | 6628-00-8 [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chembk.com [chembk.com]

- 6. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. phillysim.org [phillysim.org]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 15. wjec.co.uk [wjec.co.uk]

- 16. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 17. athabascau.ca [athabascau.ca]

A Technical Guide to the Spectral Analysis of Allylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for Allylcyclohexylamine. The information is presented to support research, development, and quality control activities where this compound is of interest.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₉H₁₇N.[1] It is a secondary amine consisting of a cyclohexyl group and an allyl group attached to a nitrogen atom. Its structure makes it a useful building block in organic synthesis. Understanding its spectral characteristics is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions.

Experimental Protocols

The following sections detail the general methodologies for obtaining NMR and IR spectra of amine compounds, applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

2.1.1 Sample Preparation

A small, accurately weighed sample of this compound (typically 10-50 mg) is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O). The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.

2.1.2 ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2] The chemical shifts are reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard. For amines, the N-H proton signal often appears as a broad band and its chemical shift can be influenced by factors such as solvent, concentration, and temperature.[3][4][5] To confirm the identity of the N-H peak, a D₂O shake experiment can be performed, which results in the disappearance of the N-H signal due to proton-deuterium exchange.[3][4][5]

2.1.3 ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectra are generally acquired on a 100 MHz or 125 MHz spectrometer.[2] To obtain a quantitative spectrum where the signal intensity is directly proportional to the number of carbon atoms, a long relaxation delay and inverse-gated decoupling pulse sequence are often employed to suppress the Nuclear Overhauser Effect (NOE).[6] Chemical shifts are reported in ppm relative to the solvent peak or an internal standard.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.2.1 Sample Preparation

For a liquid sample like this compound, the spectrum can be obtained neat (undiluted). A common technique involves placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates, known as a capillary cell.[1]

2.2.2 Data Acquisition

The prepared sample is placed in the beam of an FTIR (Fourier Transform Infrared) spectrometer. The instrument records the interferogram, which is then mathematically converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). The typical spectral range for organic compounds is 4000-400 cm⁻¹.[7]

Spectral Data

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and IR spectra of this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available in a quantitative format in the search results. | N/A | N/A | N/A |

Caption: Summary of ¹H NMR spectral data. Note: Specific peak assignments and coupling constants were not available in the provided search results.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in a quantitative format in the search results. | N/A |

Caption: Summary of ¹³C NMR spectral data. Note: Specific peak assignments were not available in the provided search results.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Characteristic |

| ~3350 | N-H Stretch (Secondary Amine) | Single, sharp, and less intense than an O-H band[4][5] |

| 3080-3010 | =C-H Stretch (Alkene) | Medium to weak |

| 2960-2850 | C-H Stretch (Alkane) | Strong |

| 1645 | C=C Stretch (Alkene) | Medium |

| 1250-1020 | C-N Stretch (Aliphatic Amine) | Medium[8] |

| 990 and 910 | =C-H Bend (Alkene) | Strong |

Caption: Characteristic infrared absorption bands for this compound.

Workflow and Visualization

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

Caption: Workflow for spectral data acquisition and analysis.

Conclusion

The spectral data presented in this guide provide a foundational understanding of the key characteristics of this compound. While specific quantitative peak information from public databases was limited, the general spectral features and experimental methodologies outlined here offer a robust framework for scientists and researchers working with this compound. The provided workflow diagram further clarifies the process of obtaining and interpreting such critical analytical data.

References

- 1. N-Allylcyclohexylamine | C9H17N | CID 81115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Video: NMR Spectroscopy Of Amines [jove.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

Allylcyclohexylamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylcyclohexylamine is an organic compound featuring a cyclohexyl ring and an allyl group attached to a central amine. Its chemical structure lends itself to a variety of chemical transformations, making it a potentially useful building block in organic synthesis. This document provides a technical overview of its fundamental properties, a representative synthetic protocol, and a discussion of the known biological activities of structurally related compounds.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for its use in experimental settings, including reaction stoichiometry calculations and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇N | [1] |

| Linear Formula | C₆H₁₁NHCH₂CH=CH₂ | [2] |

| Molecular Weight | 139.24 g/mol | [1][2] |

| CAS Number | 6628-00-8 | [2] |

| Appearance | Colorless to light yellow liquid | |

| Density | 0.962 g/mL at 25 °C (lit.) | [2] |

| Boiling Point | 65-66 °C/12 mmHg (lit.) | [2] |

| Refractive Index | n20/D 1.4664 (lit.) | [2] |

Synthesis

A common and straightforward method for the synthesis of this compound is the N-alkylation of cyclohexylamine with an allyl halide, such as allyl chloride or allyl bromide. This reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct.

General Experimental Protocol: N-Alkylation of Cyclohexylamine

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Cyclohexylamine

-

Allyl bromide (or allyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

A suitable solvent (e.g., acetonitrile, DMF)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve cyclohexylamine in the chosen solvent.

-

Add a molar excess (typically 1.5 to 2 equivalents) of anhydrous potassium carbonate to the solution.

-

While stirring, add a slight molar excess (typically 1.1 to 1.2 equivalents) of allyl bromide dropwise to the mixture.

-

Attach a condenser and heat the reaction mixture to reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

This synthetic approach is a standard N-alkylation procedure for primary amines.

Biological Activity and Signaling Pathways

There is limited publicly available information specifically detailing the biological activity and associated signaling pathways of this compound. However, the broader class of arylcyclohexylamines (compounds that contain an additional aryl group not present in this compound) are well-studied for their psychoactive effects.

Arylcyclohexylamines, such as phencyclidine (PCP) and ketamine, are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which leads to dissociative anesthetic and hallucinogenic effects.[3] The structure-activity relationships of these compounds have been investigated, indicating that substitutions on the cyclohexyl or amine groups can modulate their potency and efficacy.[4] For instance, N-alkyl substitutions on the amine have been shown to affect the activity of arylcyclohexylamines.[4]

It is important to note that this compound is a non-aryl cyclohexylamine. The absence of the aryl moiety means it is structurally distinct from compounds like PCP and ketamine, and therefore, its pharmacological profile cannot be directly inferred from this class of compounds. Any potential biological activity would need to be determined through specific experimental investigation.

Research into other cyclohexylamine derivatives has explored a range of biological activities, including anti-inflammatory and antimicrobial properties, though these studies focus on more complex structures than this compound.

Conclusion

This compound is a simple secondary amine with well-defined physical and chemical properties. Its synthesis is readily achievable through standard organic chemistry techniques such as N-alkylation. While there is a lack of specific data on its biological activity, the well-documented pharmacology of the structurally related arylcyclohexylamines suggests that substituted cyclohexylamines can interact with biological targets. Further research is necessary to elucidate the specific biological profile and potential applications of this compound in drug discovery and development.

References

- 1. N-Allylcyclohexylamine | C9H17N | CID 81115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 6628-00-8 [sigmaaldrich.com]

- 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of Allylcyclohexylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of allylcyclohexylamine in a range of common organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature for this compound, this document outlines its predicted solubility based on the known characteristics of its structural analog, cyclohexylamine. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility via the gravimetric method is provided to guide researchers in generating precise data. A logical workflow for this experimental procedure is also presented visually.

Introduction

This compound (N-allylcyclohexanamine) is a secondary amine with a molecular structure that combines a cyclohexyl ring and an allyl group. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its application in various fields, including organic synthesis, pharmaceutical development, and materials science. Understanding its solubility is essential for reaction optimization, formulation, purification, and the development of drug delivery systems. This guide aims to provide a foundational understanding of its likely solubility behavior and a practical framework for its empirical determination.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in various organic solvents, based on the properties of cyclohexylamine.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Classification | Solvent Name | Predicted Solubility |

| Polar Protic Solvents | Ethanol | Miscible |

| Methanol | Miscible | |

| Polar Aprotic Solvents | Acetone | Miscible |

| Ethyl Acetate | Miscible | |

| Tetrahydrofuran (THF) | Miscible | |

| Non-Polar Solvents | Heptane | Miscible |

| Benzene | Miscible | |

| Toluene | Miscible | |

| Diethyl Ether | Miscible | |

| Halogenated Solvents | Chloroform | Miscible |

| Dichloromethane | Miscible |

Disclaimer: The data in this table is inferred from the known solubility of cyclohexylamine and should be confirmed by experimental analysis.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data for this compound, the following gravimetric method is recommended. This method is straightforward and relies on the accurate measurement of mass to determine the concentration of a saturated solution.[5][6][7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic water bath or heating/cooling system

-

Calibrated thermometer

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pipettes and syringes

-

Evaporating dishes or pre-weighed vials

-

Drying oven

Procedure

-

Solvent Preparation: Dispense a known volume (e.g., 10 mL) of the selected organic solvent into a series of sealable vials.

-

Temperature Control: Place the vials in a thermostatic bath set to the desired experimental temperature (e.g., 25 °C). Allow the solvent to equilibrate for at least 30 minutes.

-

Preparation of Saturated Solution:

-

Gradually add small, known amounts of this compound to each vial of solvent while stirring continuously.

-

Continue adding the amine until a slight excess of an undissolved phase is observed, indicating that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Allow the mixtures to stir in the temperature-controlled bath for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Periodically check for the persistence of the excess undissolved phase.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the stirring and allow the undissolved this compound to settle.

-

Carefully draw a known volume (e.g., 5 mL) of the clear supernatant into a syringe fitted with a solvent-compatible filter. This step is crucial to remove any undissolved micro-droplets.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed evaporating dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a fume hood or using a gentle stream of nitrogen.

-

Once the majority of the solvent has evaporated, place the dish in a drying oven at a temperature below the boiling point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Data Calculation:

-

Mass of the saturated solution: (Weight of dish + solution) - (Weight of empty dish)

-

Mass of dissolved this compound: (Weight of dish + residue) - (Weight of empty dish)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of dissolved this compound)

-

Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of the solvent) x 100

-

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is currently limited in the scientific literature, its structural similarity to cyclohexylamine strongly suggests it is miscible with a wide array of common organic solvents. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable method for empirical determination. This information is crucial for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound in their work.

References

- 1. Cyclohexylamine [greenchemintl.com]

- 2. Cyclohexylamine CAS#: 108-91-8 [m.chemicalbook.com]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. solubilityofthings.com [solubilityofthings.com]

Safe Handling and Laboratory Use of Allylcyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Allylcyclohexylamine in a laboratory setting. The information is intended to supplement, not replace, institutional safety guidelines and professional judgment. All personnel handling this chemical should be thoroughly trained in laboratory safety and familiar with the specific hazards of the substance.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid. A comprehensive understanding of its physical and chemical properties is essential for safe handling.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇N | [1][2] |

| Molecular Weight | 139.24 g/mol | [1][3] |

| Appearance | Clear colorless to light yellow liquid | [1][4] |

| Odor | Amine-like | [1] |

| Boiling Point | 65-66 °C at 12 mmHg | [2][3] |

| Density | 0.962 g/mL at 25 °C | [2][3] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [3][4] |

| Solubility | Soluble in water and various organic solvents | [1] |

| CAS Number | 6628-00-8 | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications.

| Hazard Class | GHS Code | Description | Reference |

| Flammable Liquids | H226 | Flammable liquid and vapor | [3][4] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [3][4] |

| Serious Eye Damage | H318 | Causes serious eye damage | [4] |

NFPA 704 Diamond (for Cyclohexylamine, a related compound)

-

Health (Blue): 3 - Can cause serious or permanent injury.[5]

-

Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.[5]

-

Instability (Yellow): 0 - Normally stable, even under fire conditions.[5]

-

Special (White): None specified.

Note: A specific NFPA 704 rating for this compound was not found. The provided rating is for the related compound Cyclohexylamine and should be used as a general guideline.

Experimental Protocols: Safe Handling Procedures

3.1. Pre-Experiment Preparation

-

Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and implementing control measures.

-

Information Review: Review the Safety Data Sheet (SDS) for this compound and any other chemicals to be used.[3]

-

Personal Protective Equipment (PPE) Inspection: Ensure all necessary PPE is available and in good condition. This includes:

-

Engineering Controls: Verify that the chemical fume hood is functioning correctly. Ensure that a safety shower and eyewash station are accessible and operational.[4]

3.2. Handling and Use

-

Work Area: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[7]

-

Transferring: When transferring the liquid, use a bottle carrier to prevent dropping.[3] Pour slowly and carefully to avoid splashing.

-

Heating: Never heat this compound with an open flame.[7] Use a heating mantle, water bath, or other controlled heating source.

-

Incompatible Materials: Keep away from strong oxidizing agents and acids.[4]

-

Ignition Sources: Eliminate all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[4][7]

3.3. Post-Experiment Procedures

-

Waste Disposal: Dispose of all waste containing this compound in a designated, properly labeled hazardous waste container.[6] Do not pour down the drain.[4]

-

Decontamination: Clean the work area thoroughly. Decontaminate any equipment that has come into contact with the chemical.

-

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[4] Keep it away from incompatible materials.

Visualized Workflows

The following diagrams illustrate key safety and logical workflows for handling hazardous chemicals like this compound.

Toxicity and First Aid

The toxicological properties of this compound have not been fully investigated.[4] It may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause respiratory irritation.[4]

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Eyes | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. | [4] |

| Skin | Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention. | [4] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. | [4] |

Accidental Release and Fire Fighting Measures

Accidental Release

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.[4]

-

Containment: Absorb the spill with an inert material (e.g., sand, vermiculite).

-

Collection: Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[4]

Fire Fighting

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. For large fires, a water jet may be used.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]

-

Hazardous Combustion Products: Thermal decomposition may produce irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Biological Activity and Signaling Pathways

No information regarding the biological activity or associated signaling pathways of this compound was found in the reviewed literature. This compound is likely utilized as a chemical intermediate in organic synthesis rather than as a biologically active agent.

Disposal Considerations

All disposal of this compound and its containers must be in accordance with federal, state, and local regulations.[4] Contact your institution's environmental health and safety office for specific guidance on hazardous waste disposal.

This document is for informational purposes only and does not constitute a comprehensive safety manual. Always consult your institution's safety protocols and the manufacturer's Safety Data Sheet before handling any chemical.

References

- 1. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scienceequip.com.au [scienceequip.com.au]

- 3. m.youtube.com [m.youtube.com]

- 4. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 5. Semustine - Wikipedia [en.wikipedia.org]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. - Division of Research Safety | Illinois [drs.illinois.edu]

Potential Hazards of Allylcyclohexylamine Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work should be conducted in accordance with established safety protocols and regulations.

Executive Summary

Allylcyclohexylamine is a chemical compound with limited publicly available toxicological data. This guide provides an in-depth analysis of its potential hazards by examining its chemical properties and leveraging read-across data from its structural analogues, allylamine and cyclohexylamine. The primary hazards associated with this compound are predicted to be skin corrosion, acute toxicity, and potential cardiovascular toxicity . This document outlines the known data, inferred hazards, and detailed experimental protocols for assessing these risks in a laboratory setting.

Chemical and Physical Properties

This compound is a secondary amine combining the structural features of a cyclohexyl group and an allyl group. These features are key to its reactivity and potential toxicity.

| Property | Value | Reference |

| CAS Number | 6628-00-8 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₇N | --INVALID-LINK-- |

| Molecular Weight | 139.24 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Odor | Strong, ammonia-like | --INVALID-LINK-- |

| Flash Point | 53 °C (127.4 °F) - closed cup | --INVALID-LINK-- |

| Density | 0.867 g/mL at 25 °C | --INVALID-LINK-- |

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified under the Globally Harmonized System (GHS) as:

-

Flammable Liquid, Category 3 (H226)

-

Skin Corrosion/Irritation, Category 1B (H314)

-

Serious Eye Damage/Eye Irritation, Category 1 (H318)

Toxicological Assessment (Read-Across Approach)

Due to the scarcity of direct toxicological data for this compound, a read-across approach using data from its constituent moieties, allylamine and cyclohexylamine, is employed to predict its potential hazards.

Acute Toxicity

No specific LD50 values for this compound are available. However, data from its analogues suggest it is likely to be toxic by oral, dermal, and inhalation routes.

| Compound | Route | Species | LD50/LC50 | Reference |

| Allylamine | Oral | Rat | 102-106 mg/kg | [1][2] |

| Dermal | Rabbit | 35 mg/kg | [1] | |

| Inhalation | Rat | 286 ppm (4 h) | [1] | |

| Cyclohexylamine | Oral | Rat | 432 mg/kg | [3] |

| Dermal | Rabbit | 277 mg/kg | [3] | |

| Inhalation | Rat | 1000 ppm (16 h) | [3] | |

| Diallylamine | Oral | Rat | 316 mg/kg | [4] |

| Dermal | Rabbit | 280 mg/kg | [4] |

Given that both parent amines are toxic, it is prudent to handle this compound with a high degree of caution, assuming it possesses significant acute toxicity.

Skin and Eye Irritation/Corrosion

This compound is classified as causing severe skin burns and eye damage (Skin Corrosion 1B).[3] This is strongly supported by data from its analogues.

-

Cyclohexylamine is classified as corrosive and is reported to cause severe burns to the skin and eyes.[5] In rabbit studies, it produced charred black skin lesions and was described as "extremely irritating and destructive" to the skin and eyes.[6]

-

Allylamine is also a severe skin and eye irritant and is corrosive to mucous membranes.[7][8]

Potential Cardiovascular Toxicity and Mechanism of Action

A significant hazard associated with the allylamine moiety is its cardiovascular toxicity.[9][10][11] This toxicity is mediated by its metabolism.

Allylamine is metabolized by semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), to produce acrolein, hydrogen peroxide, and ammonia.[9][12] Acrolein is a highly reactive and cytotoxic aldehyde that is considered the primary mediator of the observed cardiovascular damage.[9] It is plausible that this compound undergoes a similar metabolic activation. Furthermore, as a secondary amine, it may also be metabolized by cytochrome P450 enzymes through N-dealkylation or N-hydroxylation.[13]

Genotoxicity

There is no direct data on the genotoxicity of this compound.

-

Cyclohexylamine has tested negative in the Ames bacterial reverse mutation assay.[14] However, some sources suggest it may have mutagenic potential in animal models.[5][15]

-

Allylamine was reported as not mutagenic in an Ames test.[16]

Given the reactive nature of the potential metabolite acrolein, which is a known genotoxic agent, further investigation into the mutagenic and clastogenic potential of this compound is warranted.

Experimental Protocols for Hazard Assessment

The following are detailed methodologies for key experiments to assess the potential hazards of this compound, based on OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 with a reduced number of animals.

Experimental Workflow:

Methodology:

-

Animals: Healthy, young adult female rats are used. Animals are fasted overnight before dosing.[17]

-

Dose Administration: The test substance is administered in a single dose by gavage. The volume should generally not exceed 1 mL/100g body weight.[17]

-

Procedure: A single animal is dosed. If it survives for 48 hours, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The dose progression factor is typically a constant value. Dosing continues sequentially until stopping criteria are met (e.g., a certain number of reversals in outcome have occurred).[18]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for up to 14 days.[18]

-

Endpoint: The LD50 is calculated using the maximum likelihood method from the dose-response data.[18]

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD 431)

This in vitro method assesses the potential of a chemical to cause skin corrosion.[19]

Experimental Workflow:

Methodology:

-

Test System: A three-dimensional Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™) is used.[20][21]

-

Procedure: The test chemical is applied topically to the surface of the RhE tissue. Separate tissues are exposed for 3 minutes and 1 hour.[18]

-

Viability Assessment: After exposure and a post-incubation period, tissue viability is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt.[19][21] The amount of formazan produced is measured spectrophotometrically.

-

Classification: A substance is identified as corrosive if the mean cell viability is:

-

≤ 15% after a 1-hour exposure.

-

≤ 50% after a 3-minute exposure.[19]

-

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro assay is used to detect gene mutations.[22]

Experimental Workflow:

Methodology:

-

Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli are used.[23]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic conversion.[22][23]

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations. The mixture is then plated on a minimal agar medium lacking the required amino acid.

-

Endpoint: If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize the required amino acid and form visible colonies. A positive result is a concentration-related increase in the number of revertant colonies compared to the solvent control.

Genotoxicity - In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[24]

Experimental Workflow:

Methodology:

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells, are used.[25]

-

Procedure: Cell cultures are exposed to the test substance, both with and without metabolic activation (S9 mix).[25]

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to inhibit cytokinesis, resulting in binucleated cells that have completed one round of mitosis. This allows for the specific analysis of cells that have divided during or after treatment.[25][26]

-

Endpoint: After an appropriate incubation period, cells are harvested, stained, and scored for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of interphase cells). A significant increase in the frequency of micronucleated cells indicates genotoxic potential.[26]

Conclusion and Recommendations

While direct toxicological data for this compound is limited, a read-across analysis from its structural analogues, allylamine and cyclohexylamine, strongly suggests several potential hazards. The compound is classified as a flammable liquid and is corrosive to skin and eyes. It should be handled with extreme care, using appropriate personal protective equipment, including chemical-resistant gloves, eye protection, and respiratory protection in a well-ventilated area.

The most significant concern from a systemic standpoint is the potential for cardiovascular toxicity, a known effect of the allylamine moiety mediated by its metabolic activation to acrolein. Furthermore, based on the properties of its analogues, this compound is likely to exhibit moderate to high acute toxicity via oral, dermal, and inhalation routes. Its genotoxic potential is uncertain but cannot be ruled out.

It is strongly recommended that the toxicological profile of this compound be established through rigorous testing following standardized protocols, such as those detailed in this guide, before any large-scale use or development. Priority should be given to in vitro skin corrosion tests, acute toxicity studies, and assays to investigate its cardiovascular effects and genotoxic potential.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. Allylamine - Wikipedia [en.wikipedia.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ams.usda.gov [ams.usda.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Allylamine | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Allylamine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 11. Allylamine cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclohexylamine (108-91-8) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 15. Cyclohexylamine | Rupa Health [rupahealth.com]

- 16. fishersci.com [fishersci.com]

- 17. episkin.com [episkin.com]

- 18. oecd.org [oecd.org]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. thepsci.eu [thepsci.eu]

- 21. iivs.org [iivs.org]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 24. oecd.org [oecd.org]

- 25. nucro-technics.com [nucro-technics.com]

- 26. oecd.org [oecd.org]

Navigating the Thermochemical Landscape of N-allylcyclohexanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-allylcyclohexanamine is a molecule of interest in various chemical and pharmaceutical contexts. A thorough understanding of its thermochemical properties, such as the standard enthalpy of formation and enthalpy of vaporization, is crucial for process design, safety analysis, and computational modeling. This technical guide outlines the established experimental and computational methodologies for determining these key thermochemical parameters. Due to the current absence of specific experimental data for N-allylcyclohexanamine in publicly accessible literature, this document serves as a comprehensive protocol for its determination, providing researchers with the necessary tools to obtain this vital information.

Introduction

Thermochemical data provides a fundamental understanding of the energy content and stability of a chemical compound. The standard enthalpy of formation (ΔfH°) quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. The enthalpy of vaporization (ΔvapH°) represents the energy required to transform one mole of a substance from a liquid to a gaseous state. For N-allylcyclohexanamine, these values are critical for a range of applications, including reaction calorimetry, process scale-up, and the development of quantitative structure-activity relationship (QSAR) models in drug discovery.

This guide details the primary experimental and computational workflows for the accurate determination of these properties.

Thermochemical Data of N-allylcyclohexanamine and Related Compounds

As of the compilation of this guide, specific, experimentally-derived thermochemical data for N-allylcyclohexanamine is not available in the peer-reviewed literature. To illustrate the format and type of data that would be obtained through the methodologies described herein, the following tables present hypothetical data for N-allylcyclohexanamine, alongside experimentally determined data for the structurally related compound, cyclohexanamine, for comparative purposes.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

| Compound | Formula | State | ΔfH° (kJ/mol) | Method |

| N-allylcyclohexanamine | C9H17N | liquid | Data not available | Combustion Calorimetry (Proposed) |

| N-allylcyclohexanamine | C9H17N | gas | Data not available | From liquid phase data and ΔvapH° (Proposed) |

| Cyclohexanamine | C6H13N | liquid | -148.5 ± 1.2 | Combustion Calorimetry |

| Cyclohexanamine | C6H13N | gas | -104.9 ± 1.3 | From liquid phase data and ΔvapH° |

Table 2: Molar Enthalpy of Vaporization (ΔvapH°)

| Compound | Formula | ΔvapH° (kJ/mol) at 298.15 K | Method |

| N-allylcyclohexanamine | C9H17N | Data not available | Transpiration Method or Correlation Gas Chromatography (Proposed) |

| Cyclohexanamine | C6H13N | 43.6 ± 0.4 | Calorimetry and Vapor Pressure Measurements |

Experimental Protocols

Determination of the Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation of liquid N-allylcyclohexanamine can be determined with high precision using static bomb combustion calorimetry.

Principle: A precisely weighed sample of the liquid amine is completely combusted in a high-pressure oxygen atmosphere within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured. From this, the standard internal energy of combustion (ΔcU°) can be calculated. This is then converted to the standard enthalpy of combustion (ΔcH°), and subsequently, the standard enthalpy of formation (ΔfH°) is derived using Hess's Law.

Experimental Workflow:

Determination of the Enthalpy of Vaporization (ΔvapH°)

Several methods can be employed to determine the enthalpy of vaporization. The transpiration method and correlation gas chromatography are particularly well-suited for organic amines.

Principle: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known, controlled flow rate over a sample of liquid N-allylcyclohexanamine maintained at a constant temperature. The carrier gas becomes saturated with the vapor of the amine. The amount of vaporized amine is determined by trapping and quantifying the transported vapor or by measuring the mass loss of the sample. The vapor pressure at that temperature can then be calculated. By measuring the vapor pressure at a series of different temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.

Experimental Workflow:

Principle: CGC is a technique that relates the gas chromatographic retention time of a compound to its thermochemical properties.[1] The enthalpy of vaporization of an unknown compound (the target) can be determined by correlating its retention time with those of a series of standard compounds with known enthalpies of vaporization.[2]

Experimental Protocol:

-

Selection of Standards: Choose a series of compounds (e.g., n-alkanes) with well-established enthalpies of vaporization that elute in a similar retention time window as N-allylcyclohexanamine.

-

Isothermal GC Analysis: Perform isothermal gas chromatography analyses of the target compound and the standards at several different temperatures.

-

Data Analysis:

-

For each compound at each temperature, determine the adjusted retention time.

-

Plot the natural logarithm of the adjusted retention time against the reciprocal of the absolute temperature (a van't Hoff plot). The slope of this line is proportional to the enthalpy of transfer from the stationary phase to the gas phase.

-

A linear correlation is established between the known enthalpies of vaporization of the standards and their enthalpies of transfer.

-

Using this correlation and the measured enthalpy of transfer for N-allylcyclohexanamine, its enthalpy of vaporization can be calculated.

-

Computational Protocols

In the absence of experimental data, or to complement it, computational chemistry provides a powerful tool for estimating thermochemical properties. High-accuracy composite methods, such as the Gaussian-4 (G4) theory, are particularly effective for amines.[3]

Principle: G4 theory is a composite quantum chemical method that approximates a very high-level of theory by combining the results of several lower-level calculations. This approach allows for the accurate calculation of the total electronic energy of a molecule, from which the enthalpy of formation can be derived through the use of atomization or isodesmic reaction schemes.

Computational Workflow:

Conclusion

The determination of the thermochemical properties of N-allylcyclohexanamine is an essential step in its characterization for research and industrial applications. While experimental data is not yet publicly available, this guide provides a comprehensive overview of the robust and reliable experimental and computational methodologies that can be employed to obtain the standard enthalpy of formation and enthalpy of vaporization. The detailed protocols and workflows presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to pursue the acquisition of this critical data. The accurate determination of these thermochemical parameters will undoubtedly facilitate the safer and more efficient use of N-allylcyclohexanamine in its various applications.

References

An In-depth Technical Guide to the Discovery and History of Allylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylcyclohexylamine, also known as N-allylcyclohexanamine, is a chemical compound that, despite its relatively simple structure, remains largely uncharacterized in mainstream scientific literature. This technical guide provides a comprehensive overview of the available information on its discovery, synthesis, and known properties. Due to a significant lack of specific historical and pharmacological data, this document draws upon the broader context of cyclohexylamine and allylamine chemistry to offer a foundational understanding for researchers. This guide presents a generalized synthesis protocol, summarizes its known physicochemical properties in a structured format, and provides logical diagrams for its synthesis and potential, though unconfirmed, signaling pathways based on related compounds. The absence of detailed pharmacological studies is a notable finding of this report, highlighting a potential area for future investigation.

Introduction

This compound is a secondary amine featuring a cyclohexyl group and an allyl group attached to a nitrogen atom. Its structure suggests potential for various chemical reactions and biological activities. However, a thorough review of scientific databases, patent literature, and historical chemical archives reveals a scarcity of information specifically detailing its discovery and development. The compound is commercially available from several chemical suppliers, indicating its use primarily as a reagent or building block in chemical synthesis. This guide aims to consolidate all available data and provide a framework for understanding this molecule.

History and Discovery

The specific historical details surrounding the initial synthesis and discovery of this compound are not well-documented in publicly accessible scientific literature. It is plausible that its first synthesis occurred during broader explorations of N-substituted cyclohexylamine derivatives, a field of study that gained traction in the mid-20th century for various industrial and pharmaceutical applications.

The general class of arylcyclohexylamines , which are structurally related, has a more defined history. The first synthesis of an arylcyclohexylamine, 1-phenylcyclohexan-1-amine (PCA), was reported in 1907.[1] Intensive research into this class of compounds began in the 1950s, leading to the discovery of anesthetic agents like Phencyclidine (PCP).[1] However, this compound lacks the aryl moiety and therefore belongs to a different subclass of cyclohexylamines.

Research into allylamines as a chemical class has been more prominent in the field of antifungal agents.[2] However, the pharmacological profile of these antifungal allylamines is distinct and does not appear to have driven research into this compound for similar applications.

Given the lack of a specific discovery narrative, it is likely that this compound was first prepared as one of many simple amines in a larger synthetic study without being the primary focus of the research.

Synthesis

The most direct and commonly cited method for the synthesis of this compound is the N-alkylation of cyclohexylamine with an allyl halide , such as allyl bromide or allyl chloride.[1] This is a standard nucleophilic substitution reaction where the nitrogen atom of cyclohexylamine acts as the nucleophile.

General Experimental Protocol

The following is a generalized experimental protocol based on established methods for the N-alkylation of primary amines.[3][4]

Materials:

-

Cyclohexylamine

-

Allyl bromide (or allyl chloride)

-

A suitable base (e.g., sodium carbonate, potassium carbonate, or triethylamine)

-

A suitable solvent (e.g., acetonitrile, dimethylformamide (DMF), or ethanol)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexylamine and the base in the chosen solvent.

-

Slowly add allyl bromide to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical supplier databases and public chemical information repositories.[5]

| Property | Value |

| Molecular Formula | C₉H₁₇N |

| Molecular Weight | 139.24 g/mol |

| CAS Number | 6628-00-8 |

| Appearance | Colorless to light yellow liquid |

| Odor | Strong ammonia-like |

| Boiling Point | 65-66 °C at 12 mmHg |

| Density | 0.962 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4664 |

| Flash Point | 53 °C (127.4 °F) - closed cup |

| Solubility | Soluble in water and various organic solvents |

Pharmacological Profile

There is a significant lack of publicly available information regarding the pharmacological properties, mechanism of action, and potential therapeutic or toxicological effects of this compound. No peer-reviewed studies detailing its binding affinities to any receptors, in vitro or in vivo activity, or pharmacokinetic profile could be identified.

Potential Signaling Pathways (Hypothetical)

Based on its structural similarity to other psychoactive compounds, one could speculate on potential, though unconfirmed, biological targets. For instance, some N-substituted cyclohexylamines have been investigated as ligands for sigma receptors.[6] However, without any experimental data, any discussion of signaling pathways remains purely hypothetical.

Logical and Experimental Workflow Diagrams

Synthesis Workflow

References

- 1. chembk.com [chembk.com]

- 2. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. N-Allylcyclohexylamine | C9H17N | CID 81115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Allylcyclohexylamine from Cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of N-allylcyclohexylamine, a valuable secondary amine intermediate in organic synthesis and drug discovery. The primary method described is the direct N-alkylation of cyclohexylamine with an allyl halide. This document includes a comprehensive experimental protocol, a summary of key quantitative data, and visual representations of the workflow and reaction pathway to ensure clarity and reproducibility.

Introduction

N-allylcyclohexylamine is an organic compound featuring both an allyl and a cyclohexyl functional group.[1] It serves as a versatile intermediate in the synthesis of more complex molecules, finding applications as a catalyst and as a precursor for rubber and plastic chemicals.[1] The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between cyclohexylamine and an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base.[1] This direct N-alkylation is an effective and straightforward method for the preparation of this secondary amine.

Data Presentation

The following tables summarize the key physicochemical properties and expected reaction parameters for the synthesis of N-allylcyclohexylamine.

Table 1: Physicochemical Properties of N-Allylcyclohexylamine *

| Property | Value |

| Molecular Formula | C₉H₁₇N |

| Molecular Weight | 139.24 g/mol [2] |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 65-66 °C at 12 mmHg[1] |

| Density | 0.962 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.4664[1] |

Note: The data presented is based on literature values.

Table 2: Summary of a Representative Experimental Protocol

| Parameter | Value/Conditions |

| Reactants | |

| Cyclohexylamine | 1.0 equivalent |

| Allyl Bromide | 1.1 equivalents |

| Base (Anhydrous K₂CO₃) | 1.5 equivalents |

| Solvent | Anhydrous Acetone |

| Reaction Conditions | |

| Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 8-12 hours |

| Work-up & Purification | |

| Filtration | To remove inorganic salts |

| Solvent Removal | Rotary Evaporation |

| Extraction | Diethyl ether and water |

| Drying | Anhydrous Sodium Sulfate |

| Purification | Vacuum Distillation |

| Expected Outcome | |

| Yield | 75-85% (Estimated based on similar reactions) |

| Purity | >98% (Post-distillation) |

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of N-allylcyclohexylamine via direct N-alkylation.

Protocol 1: Synthesis of N-Allylcyclohexylamine using Allyl Bromide and Potassium Carbonate

Materials:

-

Cyclohexylamine

-

Allyl Bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Reactants: To the flask, add anhydrous acetone followed by cyclohexylamine (1.0 equivalent). Stir the suspension at room temperature for 15 minutes.

-

Allylation: Add allyl bromide (1.1 equivalents) dropwise to the stirring suspension over 30 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.

-

Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

To the residue, add 100 mL of diethyl ether and 100 mL of water. Transfer to a separatory funnel and shake.

-

Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the diethyl ether by rotary evaporation.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at 65-66 °C at 12 mmHg to obtain pure N-allylcyclohexylamine.[1]

-

Visualizations

Reaction Pathway

References

Application Notes and Protocols: N-allylation of Cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-allylcyclohexylamine, a valuable intermediate in organic synthesis and drug discovery. The primary method described is the direct N-allylation of cyclohexylamine using an allyl halide. An alternative, efficient one-pot synthesis via reductive amination of cyclohexanone with allylamine is also presented. These protocols are designed to be clear, reproducible, and scalable for various research and development applications.

Introduction

N-allylcyclohexylamine is a secondary amine containing both a cyclohexyl and an allyl group. This structural motif is of interest in medicinal chemistry and materials science. The allylic functional group serves as a versatile handle for further chemical modifications, making N-allylcyclohexylamine a useful building block for the synthesis of more complex molecules. Traditional methods for its synthesis involve the direct alkylation of cyclohexylamine with an allyl halide in the presence of a base. More contemporary and atom-economical approaches include one-pot reductive amination procedures.

Reaction Scheme

Method A: Direct N-allylation

Method B: Reductive Amination

Experimental Protocols

Method A: Direct N-allylation of Cyclohexylamine with Allyl Bromide

This protocol outlines the synthesis of N-allylcyclohexylamine via the direct alkylation of cyclohexylamine with allyl bromide using a suitable base.

Materials:

-

Cyclohexylamine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)[1]

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexylamine (1.0 eq) and the chosen solvent (e.g., acetonitrile).

-

Add the base (e.g., potassium carbonate, 1.5 - 2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Slowly add allyl bromide (1.0 - 1.2 eq) to the stirring suspension.

-

Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-allylcyclohexylamine.

-

The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Method B: Reductive Amination of Cyclohexanone with Allylamine

This one-pot procedure describes the synthesis of N-allylcyclohexylamine from cyclohexanone and allylamine using a mild reducing agent.

Materials:

-

Cyclohexanone

-

Allylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add cyclohexanone (1.0 eq) and the chosen solvent (e.g., dichloromethane).

-

Add allylamine (1.0 - 1.2 eq) to the solution. A catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-